Product packaging for 2-Fluoro-4-(isopropoxy)benzotrifluoride(Cat. No.:)

2-Fluoro-4-(isopropoxy)benzotrifluoride

Cat. No.: B12852380
M. Wt: 222.18 g/mol
InChI Key: YJBSCSISPUWZIT-UHFFFAOYSA-N
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Description

The Strategic Role of Fluorinated Organic Compounds in Chemical Science

The incorporation of fluorine into organic molecules is a widely used strategy in modern chemical science to modulate the properties of the parent compound. mdpi.comnumberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant thermal and chemical stability to fluorinated molecules. numberanalytics.com Fluorine's high electronegativity and relatively small size can profoundly alter a molecule's electronic environment, acidity, lipophilicity, and bioavailability. mdpi.comnih.gov

These unique characteristics have made fluorinated organic compounds indispensable in numerous sectors. In medicine, approximately 25% of small-molecule drugs contain fluorine, as its inclusion can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.govnih.gov Well-known pharmaceuticals often feature fluorine atoms to improve their pharmacokinetic profiles. youtube.com In agriculture, fluorinated compounds are integral to the development of effective herbicides, insecticides, and fungicides. youtube.comresearchgate.net Furthermore, in materials science, fluoropolymers are valued for their chemical resistance, thermal stability, and unique surface properties. nih.govacs.org The strategic, site-selective introduction of fluorine is a key focus in the synthesis of new functional materials and bioactive agents. mdpi.com

Overview of Benzotrifluoride (B45747) Derivatives as Key Building Blocks and Functional Moieties

Benzotrifluoride (trifluoromethylbenzene) and its derivatives are a cornerstone class of intermediates in the chemical industry. researchgate.net The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety, which significantly influences the reactivity of the aromatic ring. This property makes benzotrifluoride derivatives valuable precursors for a wide range of chemical products, including pharmaceuticals, agrochemicals, and dyes. researchgate.net

These compounds serve as versatile building blocks in organic synthesis. mdpi.com They can undergo various chemical transformations, such as electrophilic and nucleophilic aromatic substitution, allowing for the introduction of other functional groups onto the benzene (B151609) ring. researchgate.netgoogle.com The presence of the -CF3 group often directs these reactions to specific positions and can stabilize intermediates or products. Processes have been developed for the industrial-scale production of benzotrifluoride and its derivatives, typically involving the fluorination of corresponding benzotrichloride (B165768) compounds with hydrogen fluoride. google.comgoogle.comgoogle.com The availability and established chemistry of these derivatives make them reliable starting materials for constructing more complex molecules. researchgate.net

Structural Elucidation and Molecular Significance of 2-Fluoro-4-(isopropoxy)benzotrifluoride within Fluorine Chemistry

This compound is a polysubstituted aromatic compound with the chemical formula C10H10F4O. chemicalbook.com Its structure is defined by a central benzene ring functionalized with three distinct groups: a trifluoromethyl group, a fluorine atom, and an isopropoxy group. The specific arrangement of these substituents (ortho-fluoro, para-isopropoxy relative to the trifluoromethyl group) dictates its unique chemical properties and reactivity.

The molecular significance of this compound arises from the interplay of the electronic and steric effects of its substituents.

Trifluoromethyl Group (-CF3): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution.

Fluoro Group (-F): Located at the ortho position, the fluorine atom also acts as an electron-withdrawing group via induction but can have a modest electron-donating effect through resonance. Its presence can influence the regioselectivity of further reactions.

Isopropoxy Group (-OCH(CH3)2): This is an electron-donating group through resonance, which can activate the ring. Its bulky nature can also provide steric hindrance, influencing the approach of reagents to adjacent positions.

This combination of electron-withdrawing and electron-donating groups on the same aromatic ring creates a molecule with differentiated reactivity, making it a potentially valuable and specialized intermediate for targeted synthetic applications.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
CAS Number 1394954-18-7 chemicalbook.com
Molecular Formula C10H10F4O chemicalbook.com
Molecular Weight 222.18 g/mol chemicalbook.com
Synonyms Benzene, 2-fluoro-4-(1-methylethoxy)-1-(trifluoromethyl)- chemicalbook.comcymitquimica.com

This table is interactive. Click on the headers to sort the data.

Research Scope and Objectives for Advanced Studies on the Compound

Given that substituted benzotrifluorides are primarily used as intermediates, the primary research scope for this compound would be to explore its utility as a building block for the synthesis of novel, high-value chemical entities. Advanced studies would likely focus on several key areas:

Synthetic Methodology Development: Investigating the reactivity of the compound in various organic reactions. This includes exploring its potential in metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution of the fluorine atom, and further functionalization of the aromatic ring. The goal would be to establish reliable and efficient synthetic routes to new classes of compounds.

Probing Structure-Activity Relationships: Utilizing this compound as a scaffold to synthesize libraries of new molecules for screening in pharmaceutical and agrochemical discovery programs. The unique electronic and steric profile of this starting material could lead to final compounds with desirable biological activities and improved properties.

Material Science Applications: Exploring the incorporation of this fluorinated moiety into polymers or other materials. The specific combination of functional groups could impart unique thermal, optical, or surface properties to new materials.

The overarching objective of such research would be to leverage the distinct structural features of this compound to access novel chemical space and develop next-generation functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F4O B12852380 2-Fluoro-4-(isopropoxy)benzotrifluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F4O

Molecular Weight

222.18 g/mol

IUPAC Name

2-fluoro-4-propan-2-yloxy-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F4O/c1-6(2)15-7-3-4-8(9(11)5-7)10(12,13)14/h3-6H,1-2H3

InChI Key

YJBSCSISPUWZIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(F)(F)F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Isopropoxy Benzotrifluoride

Electronic and Steric Influence of Fluorine and Trifluoromethyl Groups on Aromatic Ring Reactivity

The chemical behavior of the benzene (B151609) ring in 2-Fluoro-4-(isopropoxy)benzotrifluoride is the result of a complex interplay between the electron-donating isopropoxy group and the electron-withdrawing fluorine and trifluoromethyl groups.

Trifluoromethyl Group (-CF₃): This group is a powerful deactivator of the aromatic ring towards electrophilic attack due to its strong negative inductive effect (-I). It withdraws electron density from the entire ring, making it less nucleophilic. For the same reason, it strongly activates the ring for nucleophilic aromatic substitution, especially at the ortho and para positions.

Fluorine Atom (-F): As the most electronegative element, fluorine also exerts a strong -I effect, deactivating the ring. However, it can also donate electron density through a positive mesomeric (+M) or resonance effect. While the inductive effect typically dominates, making fluorobenzene less reactive than benzene in electrophilic substitutions, the resonance effect directs incoming electrophiles to the ortho and para positions wikipedia.org. In nucleophilic substitutions, its electronegativity activates the ring for attack and it can serve as an excellent leaving group masterorganicchemistry.com.

Isopropoxy Group (-O-iPr): This is an activating group. The oxygen atom donates electron density to the ring via a strong +M effect, which outweighs its -I effect. This increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions. The bulky isopropyl group can introduce steric hindrance, potentially disfavoring substitution at the adjacent ortho position youtube.comlibretexts.org.

In electrophilic aromatic substitution (EAS), the directing effects of the substituents on this compound are in competition. The isopropoxy group at C4 is a strong activating, ortho, para-director. The fluorine at C2 is a deactivating, ortho, para-director. The trifluoromethyl group at C1 is a strong deactivating, meta-director wikipedia.orgunizin.orgyoutube.comwikipedia.org.

The outcome of an EAS reaction is determined by the most powerful activating group, which in this case is the isopropoxy group unizin.org. Therefore, electrophilic attack will be directed to the positions ortho and para to the isopropoxy group.

The position para to the isopropoxy group (C1) is already occupied by the trifluoromethyl group.

The two positions ortho to the isopropoxy group are C3 and C5.

Substitution will preferentially occur at the C3 and C5 positions. The trifluoromethyl group at C1 directs meta to itself (to C3 and C5), reinforcing the directing effect of the isopropoxy group. The fluorine atom at C2 directs para to C5 and ortho to C3. Thus, all three substituents direct towards the C3 and C5 positions. The final regioselectivity between C3 and C5 would be influenced by the steric bulk of the incoming electrophile, with the less hindered C5 position being potentially more favored than the C3 position, which is flanked by the fluorine and isopropoxy groups youtube.com.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-CF₃C1Strong -IStrongly DeactivatingMeta (to C3, C5)
-FC2Strong -I, Weak +MDeactivatingOrtho, Para (to C3, C5)
-O-iPrC4Weak -I, Strong +MActivatingOrtho, Para (to C3, C5)

Nucleophilic aromatic substitution (SNAr) is highly favored on this molecule due to the presence of two strong electron-withdrawing groups (-CF₃ and -F) masterorganicchemistry.com. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction youtube.com.

The reaction typically proceeds via a two-step addition-elimination mechanism, although concerted mechanisms have also been identified for some systems harvard.edunih.gov. The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring masterorganicchemistry.com.

In this compound, the most likely site for nucleophilic attack is the carbon atom bearing the fluorine atom (C2). This is because:

The C-F bond is highly polarized, making the C2 carbon electrophilic.

The fluorine atom is positioned ortho to the strongly electron-withdrawing trifluoromethyl group, which provides significant stabilization for the negative charge that develops at the adjacent C1 position in the Meisenheimer intermediate.

Fluorine is an excellent leaving group in SNAr reactions, paradoxically because its high electronegativity strongly activates the ring for the rate-determining nucleophilic attack, even though the C-F bond itself is very strong masterorganicchemistry.comyoutube.com.

Therefore, SNAr reactions on this substrate are expected to be highly regioselective, yielding products where the fluorine atom at C2 has been displaced by the incoming nucleophile.

PositionLeaving GroupActivating GroupsPredicted Reactivity
C2-F-CF₃ (ortho)High
C1-CF₃-F (ortho)Very Low (C-CF₃ bond is extremely strong)
C4-O-iPr-F (meta), -CF₃ (meta)Very Low (Alkoxy groups are poor leaving groups)

Reactivity Profile of the Isopropoxy Functionality

The primary reactivity of the isopropoxy group on the electron-deficient aromatic ring is its cleavage, a reaction known as O-dealkylation. Aryl ethers can be cleaved under various conditions, with acid-catalyzed hydrolysis being a common method masterorganicchemistry.com. The mechanism involves protonation of the ether oxygen, making the isopropoxy group a better leaving group (isopropanol). A nucleophile, such as a halide ion from the acid (e.g., Br⁻ or I⁻), then attacks the isopropyl carbon in an SN1 or SN2 fashion to yield isopropyl halide and the corresponding phenol princeton.edu.

The electron-withdrawing nature of the fluorinated benzotrifluoride (B45747) ring makes the ether oxygen less basic and therefore more difficult to protonate. However, the stability of the resulting phenoxide as a leaving group can facilitate the reaction. Alternative, non-acidic methods for O-dealkylation using Lewis acids or nucleophilic reagents are also well-established and could be applied nih.govmdpi.comresearchgate.net.

Carbon-Fluorine Bond Cleavage and Functionalization Chemistry

The this compound molecule contains two types of C-F bonds: a single C(sp²)-F bond on the aromatic ring and three C(sp³)-F bonds in the trifluoromethyl group. Cleavage and functionalization of these bonds are challenging due to their high bond dissociation energies but represent an active area of research for creating novel fluorinated molecules nih.gov.

Aromatic C(sp²)-F Bond: As discussed in the context of SNAr (Section 3.1.2), this bond can be cleaved by nucleophiles. Additionally, transition-metal-catalyzed cross-coupling reactions are a powerful tool for C-F bond functionalization, though they often require specific catalysts and conditions.

Trifluoromethyl C(sp³)-F Bonds: The C-F bonds of the -CF₃ group are exceptionally strong. However, methods for their reductive cleavage have been developed. These often involve generating a radical anion by single-electron transfer (SET) to the trifluoromethylarene, which then eliminates a fluoride ion to form a difluoromethyl radical nih.gov. This radical can then be trapped or further reduced. Visible light photoredox catalysis has emerged as a particularly mild and effective method for initiating such transformations nih.govmdpi.com. For instance, photocatalysts can reduce the trifluoromethyl group to generate a difluoromethyl radical, enabling hydrodefluorination or defluoroalkylation reactions nih.gov.

These advanced methods offer potential pathways to selectively transform the trifluoromethyl group of this compound into difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) moieties, or to use it as a coupling handle.

Stability Studies and Degradation Pathways of the Fluorinated Benzotrifluoride System (e.g., photodegradation)

Benzotrifluoride derivatives can undergo photodegradation in aqueous environments, with a primary pathway being the photohydrolysis of the trifluoromethyl group to a carboxylic acid group, releasing fluoride ions. The rate of this degradation is highly dependent on the nature and position of other substituents on the aromatic ring.

Systematic studies have shown that strong electron-donating groups (EDGs), such as alkoxy and amino groups, significantly enhance the rate of photodefluorination. This is attributed to their ability to increase both the light absorption of the molecule and the quantum yield of the photohydrolysis reaction. Conversely, electron-withdrawing groups (EWGs) tend to decrease the quantum yield.

For this compound, the 4-isopropoxy group is a strong EDG, which would be expected to sensitize the molecule to photodefluorination. However, research also indicates that for any given activating substituent, placement at the 4-position (para to the -CF₃ group) results in the lowest photodegradation rates compared to substitution at the 2- or 3-positions. Therefore, while the isopropoxy group makes the molecule more susceptible to photodegradation than unsubstituted benzotrifluoride, its position mitigates this effect to some extent. The ultimate degradation product would be 2-fluoro-4-isopropoxybenzoic acid.

CompoundSubstituentPositionRelative Photodefluorination RateQuantum Yield (Φ) x 10⁻⁸
Benzotrifluoride-H-Baseline< 0.1
4-Methoxybenzotrifluoride4-OCH₃paraLow0.5
3-Methoxybenzotrifluoride3-OCH₃metaModerate21
2-Methoxybenzotrifluoride2-OCH₃orthoHigh15
4-Aminobenzotrifluoride4-NH₂paraModerate2.6
3-Aminobenzotrifluoride3-NH₂metaVery High30
2-Aminobenzotrifluoride2-NH₂orthoVery High27
This compound4-O-iPr, 2-Fpara, orthoPredicted: Low to ModerateN/A

Data for methoxy and amino derivatives are included for comparison to illustrate substituent and positional effects. The predicted reactivity for the title compound is an extrapolation based on these trends.

Derivatization and Analog Development of 2 Fluoro 4 Isopropoxy Benzotrifluoride

Transformations of Functional Groups on the Aromatic Ring

The chemical reactivity of 2-Fluoro-4-(isopropoxy)benzotrifluoride is largely dictated by the interplay of its trifluoromethyl, isopropoxy, and fluoro substituents. These groups influence the electron density of the aromatic ring and provide specific sites for chemical modification.

Conversions of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability, which makes its transformation challenging. However, under certain conditions, it can undergo conversion to other functional groups.

One of the primary transformations of the trifluoromethyl group is its hydrolysis to a carboxylic acid. This reaction typically requires harsh conditions, such as treatment with strong acids like concentrated sulfuric acid. For benzotrifluoride (B45747) and its derivatives, this conversion can lead to the corresponding benzoic acids. While specific studies on this compound are not prevalent, the general reactivity suggests that it could be hydrolyzed to 2-fluoro-4-isopropoxybenzoic acid under forcing conditions.

Table 1: Potential Hydrolysis of this compound

Starting MaterialReagentsProduct
This compoundConcentrated H₂SO₄, heat2-Fluoro-4-isopropoxybenzoic acid

Recent advancements in C-F bond activation offer more selective transformations. For instance, methods involving photoredox catalysis have been developed for the selective C–F functionalization of unactivated trifluoromethylarenes. These methods can lead to defluoroalkylation products, although their applicability to substrates with multiple electron-donating and -withdrawing groups like this compound would require specific investigation. The strong electron-withdrawing nature of the trifluoromethyl group also activates the aromatic ring for certain reactions, although its direct conversion remains a specialized area of research.

Modifications of the Isopropoxy Group

The isopropoxy group (-OCH(CH₃)₂) is an ether linkage that can be a site for modification, primarily through cleavage to reveal a hydroxyl group.

Ether cleavage of aryl isopropyl ethers can be achieved using various reagents. A common method involves the use of strong Lewis acids, such as aluminum trichloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). The selective cleavage of isopropyl aryl ethers has been demonstrated with aluminum trichloride, which would convert the isopropoxy group in this compound to a hydroxyl group, yielding 3-fluoro-4-(trifluoromethyl)phenol. This transformation provides a valuable synthetic handle for further derivatization, such as the introduction of new ether or ester functionalities.

Table 2: Potential Cleavage of the Isopropoxy Group

Starting MaterialReagentProduct
This compoundAlCl₃3-Fluoro-4-(trifluoromethyl)phenol

Oxidative cleavage is another possibility, although less common for simple alkyl ethers. The isopropoxy group is generally stable to many oxidizing and reducing conditions, making it a robust protecting group in multi-step syntheses.

Halogen Exchange and Other Substitutions

The fluorine atom on the aromatic ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr), including halogen exchange reactions, often referred to as the "Halex" reaction. These reactions are typically facilitated by strong electron-withdrawing groups positioned ortho or para to the halogen. In this molecule, the trifluoromethyl group is para to the fluorine, which should activate it towards nucleophilic attack.

The Halex reaction involves treating the fluoroaromatic compound with a source of another halogen, such as a metal halide, in a high-boiling polar aprotic solvent. For example, reaction with potassium chloride in the presence of a phase-transfer catalyst could potentially replace the fluorine with chlorine. The success of such reactions is highly dependent on the specific substrate and reaction conditions.

Table 3: Potential Halogen Exchange Reaction

Starting MaterialReagentsPotential Product
This compoundKCl, Phase-transfer catalyst, high-boiling solvent2-Chloro-4-(isopropoxy)benzotrifluoride

Other nucleophiles, such as amines, alkoxides, and thiolates, could also potentially displace the fluorine atom under SNAr conditions, leading to a variety of substituted benzotrifluoride derivatives. The electron-rich nature of the isopropoxy group, however, may somewhat deactivate the ring towards nucleophilic attack compared to substrates with only electron-withdrawing groups.

This compound as a Precursor in Complex Molecule Synthesis

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of more elaborate molecular structures, including polycyclic and heterocyclic systems, as well as other advanced fluorinated building blocks.

Incorporation into Polycyclic and Heterocyclic Systems

Benzotrifluoride derivatives are valuable precursors for the synthesis of various heterocyclic compounds. For instance, they can be utilized in condensation reactions with bifunctional nucleophiles to form heterocyclic rings. The presence of the fluorine atom in this compound provides a reactive site for SNAr reactions that can be exploited in cyclization strategies.

One general approach involves the reaction of a fluoroaromatic compound with a dinucleophile, where the initial nucleophilic attack displaces the fluorine, followed by an intramolecular reaction to close the ring. For example, reaction with a hydrazine derivative could potentially lead to the formation of an indazole system, while reaction with an amino alcohol could yield a benzoxazine derivative.

Furthermore, the trifluoromethyl group can direct ortho-lithiation, which can then be used to introduce other functional groups that can participate in cyclization reactions to build fused ring systems.

Construction of Advanced Fluorinated Building Blocks

The derivatization of this compound can lead to the creation of more complex fluorinated building blocks for use in drug discovery and materials science. nih.gov The introduction of fluorine-containing moieties into organic molecules can significantly alter their physical, chemical, and biological properties. sigmaaldrich.com

By applying the transformations described in section 4.1, a variety of new building blocks can be envisioned. For example, conversion of the trifluoromethyl group to a carboxylic acid would provide a bifunctional molecule that could be incorporated into polymers or used in peptide synthesis. Cleavage of the isopropoxy group to a phenol would allow for the attachment of this fluorinated scaffold to other molecules through an ether or ester linkage.

Halogen exchange or other nucleophilic aromatic substitutions of the fluorine atom can introduce new points of diversity and functionality. For instance, replacement of the fluorine with an amino group would yield a fluorinated aniline derivative, a common precursor in pharmaceutical synthesis.

Advanced Organic Synthesis and Methodological Innovation

In the field of organic synthesis, the utility of a compound can be defined by its role as a reactant, a catalyst, or the medium in which a reaction occurs. While this compound is primarily valued as a synthetic intermediate, the properties of its core structure, benzotrifluoride (BTF), suggest potential applications in methodological innovation.

Benzotrifluoride (BTF) and its derivatives are recognized as effective solvents for a wide array of chemical reactions. ugent.besemanticscholar.org BTF is noted for being more environmentally friendly than many chlorinated solvents like dichloromethane and is suitable for various transformations, including ionic, transition-metal-catalyzed, and radical reactions. ugent.beresearchgate.netresearchgate.netacs.org Its physical properties, such as a boiling point of 102°C and a density of 1.2 g/mL, make it a practical alternative to traditional solvents. researchgate.net

While specific studies detailing this compound as a solvent are not prominent in the literature, its structural modifications on the BTF core—a fluorine atom at the 2-position and an isopropoxy group at the 4-position—would modulate its solvent characteristics. The introduction of the polar C-F bond and the ether linkage would increase the molecule's polarity and dipole moment compared to unsubstituted BTF. This could enhance its solvating power for more polar reagents and intermediates. Furthermore, the increased molecular weight and bulk of the isopropoxy group would be expected to raise its boiling point, making it suitable for reactions requiring higher temperatures.

Table 1: Comparison of Physical Properties of Benzotrifluoride (BTF) and Related Solvents

Solvent Boiling Point (°C) Density (g/mL) Polarity Comparison
Benzotrifluoride (BTF) 102 1.2 Similar to ethyl acetate, less polar than dichloromethane researchgate.net
Dichloromethane 40 1.33 More polar than BTF
Toluene 111 0.87 Less polar than BTF

Note: Data for this compound is not widely published, but its properties are expected to be influenced by its functional groups.

Fluorous synthesis is a technique that facilitates the purification of reaction products by attaching a highly fluorinated "tag" to a reagent. nih.gov The separation process relies on the unique solubility properties of these tagged molecules, which preferentially dissolve in fluorous solvents. Benzotrifluoride and its derivatives are critical components in this methodology, acting as "hybrid" or "phase-coordinating" solvents. ugent.besemanticscholar.org They are uniquely capable of dissolving both the highly fluorinated (fluorophilic) tagged molecules and standard (lipophilic) organic compounds, allowing the reaction to occur in a single homogeneous phase. ugent.beresearchgate.net

This compound, containing both a trifluoromethyl group and an additional fluorine atom, possesses inherent fluorophilic character. This makes it a plausible candidate for use as a co-solvent in fluorous synthesis. Its role would be to ensure the mutual solubility of fluorous-tagged reagents with non-fluorinated substrates, thereby enabling efficient reaction kinetics while still allowing for subsequent fluorous-phase separation upon completion of the reaction. nih.gov

Agrochemical Research and Development

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern agrochemical design. These elements can dramatically enhance a molecule's biological activity, metabolic stability, and transport properties. researchgate.netnih.gov The this compound scaffold contains several features that are highly desirable in the development of new pesticides.

This compound is an important intermediate or building block for creating complex, biologically active molecules. biosynth.com The trifluoromethyl (-CF3) group is particularly prevalent in agrochemicals, found in approximately 22% of all fluorinated crop protection agents, prized for its high lipophilicity and electronic effects. researchgate.netnih.gov Similarly, an aromatic fluorine atom is present in another 22% of these agents. researchgate.net

This compound provides a pre-functionalized aromatic ring that chemists can elaborate upon to synthesize new potential herbicides, fungicides, or insecticides. The ether linkage is another common motif in agrochemicals, and the specific combination of the ortho-fluoro, para-isopropoxy, and meta-trifluoromethyl groups provides a unique substitution pattern for creating novel active ingredients. A structurally related compound, 2-Fluoro-4-isopropyloxybenzoic acid, is noted as an intermediate in the synthesis of pesticides and herbicides, underscoring the value of this substitution pattern in agrochemical discovery. biosynth.com

Structure-Activity Relationship (SAR) is a critical process in medicinal and agrochemical research where the structure of a lead compound is systematically modified to understand how each component contributes to its biological activity. nih.govplos.orgresearchgate.net The goal is to optimize potency, selectivity, and metabolic stability.

In a hypothetical SAR study, this compound would be an invaluable tool for probing the effects of specific substitutions on an active scaffold. Researchers could synthesize an analog of a lead compound incorporating this moiety and compare its activity to other derivatives.

The key structural features of this compound and their role in SAR are:

Trifluoromethyl Group (-CF3): Acts as a strong electron-withdrawing group and significantly increases lipophilicity (fat solubility), which can enhance membrane permeability and binding to target proteins.

Ortho-Fluoro Group (-F): A small, highly electronegative atom that can alter the acidity of nearby protons, form hydrogen bonds, and block metabolic oxidation at that position.

Para-Isopropoxy Group (-OCH(CH3)2): A bulky, lipophilic, and electron-donating group. Its size can influence how the molecule fits into a binding site (steric effects), while its electronic nature contrasts with the electron-withdrawing fluorinated groups, creating a complex electronic profile across the aromatic ring.

By evaluating the biological activity of a compound containing the this compound core, chemists can gain precise insights into the optimal electronic, steric, and lipophilic properties required for high efficacy.

Material Science Research

While fluorinated aromatic compounds are known to be valuable in the development of advanced materials such as liquid crystals and polymers due to their unique electronic properties and thermal stability, there is no publicly available scientific literature that specifically documents the application of this compound in material science research. The related intermediate 2-bromo-5-fluorobenzotrifluoride has been noted for its potential use in novel liquid crystal materials, suggesting that benzotrifluoride structures can be relevant to this field. google.com However, dedicated research into the material science applications of this compound has not been reported.

An Examination of this compound in Chemical Research

The field of organofluorine chemistry has expanded dramatically, yielding compounds with unique properties that are highly valued in materials science and medicinal chemistry. Among these, fluorinated benzotrifluoride derivatives represent a significant class of molecules. This article focuses on the chemical compound this compound, exploring its potential applications and characteristics based on the established roles of its constituent functional groups in specialized research contexts. While direct research on this specific molecule is limited, its structural features—a trifluoromethyl group, a fluorine atom, and an isopropoxy group on a benzene (B151609) ring—provide a strong basis for discussing its projected utility and behavior.

Spectroscopic and Advanced Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-Fluoro-4-(isopropoxy)benzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for a complete structural assignment.

Based on the compound's structure, the following characteristic signals would be anticipated:

¹H NMR: The spectrum would show signals for the aromatic protons and the isopropoxy group protons. The aromatic protons would exhibit complex splitting patterns (couplings) due to influences from each other and the adjacent fluorine atom. The isopropoxy group would present as a septet for the CH proton and a doublet for the two CH₃ groups.

¹³C NMR: The spectrum would display distinct signals for each of the 10 carbon atoms in the molecule. The carbon atoms bonded to fluorine (C-F and C-CF₃) would show characteristic splitting patterns.

¹⁹F NMR: This spectrum is crucial for fluorinated compounds. It would be expected to show two distinct signals: one for the aromatic fluorine atom and another for the trifluoromethyl (CF₃) group, with their chemical shifts providing information about their electronic environment.

A comprehensive analysis of chemical shifts, signal integrations, and coupling constants across these spectra would allow for the unambiguous assignment of each atom within the molecular structure.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H 6.8 - 7.5 Multiplet Aromatic Protons (3H)
¹H 4.6 - 4.8 Septet -OCH(CH₃)₂ (1H)
¹H 1.3 - 1.5 Doublet -OCH(CH₃)₂ (6H)
¹⁹F -110 to -140 Multiplet Ar-F
¹⁹F -60 to -65 Singlet -CF₃

Note: This table represents predicted values based on standard chemical shift ranges for similar functional groups. Actual experimental data is not publicly available.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (molar mass: 222.18 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can help confirm the structure. Key fragmentation pathways would likely involve:

Loss of the isopropoxy group or parts of it (e.g., a propyl fragment).

Cleavage of the C-F or C-CF₃ bonds.

Fragmentation of the aromatic ring.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Possible Fragment Identity Fragmentation Pathway
222 [M]⁺ Molecular Ion
207 [M - CH₃]⁺ Loss of a methyl radical from the isopropoxy group
179 [M - C₃H₇]⁺ Loss of the isopropyl radical
151 [M - C₃H₇O]⁺ Loss of the isopropoxy radical

Note: This table lists plausible fragments. Actual fragmentation patterns can be complex and require experimental verification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-O-C stretching: Strong bands associated with the ether linkage of the isopropoxy group.

C-F stretching: Strong absorptions for the aryl-fluorine and trifluoromethyl C-F bonds.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals just below 3000 cm⁻¹ for the isopropoxy group.

Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3050 - 3150 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman
C-F Stretch (CF₃) 1100 - 1350 IR
C-O-C Stretch (Ether) 1050 - 1150 IR
C-F Stretch (Aryl) 1200 - 1270 IR

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would be a suitable method for purity analysis. A sample is vaporized and passed through a column, and the time it takes to elute (retention time) is characteristic of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate). Coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can effectively quantify the compound and identify impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a mixture of acetonitrile and water), would likely be developed to separate the target compound from any non-volatile impurities.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and information about how the molecules pack together in the crystal lattice. Such data is invaluable for understanding intermolecular interactions, such as dipole-dipole interactions or van der Waals forces, which govern the physical properties of the solid material. To date, no crystal structure for this compound has been reported in public crystallographic databases.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For 2-Fluoro-4-(isopropoxy)benzotrifluoride, DFT would be employed to optimize the molecular geometry and calculate a variety of electronic descriptors.

Electronic Structure Analysis: A primary goal of DFT studies is to determine the distribution of electrons within the molecule. This involves calculating the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and reactive.

In related fluorinated aromatic compounds, DFT calculations have been used to reveal how electron-withdrawing groups, such as the trifluoromethyl (-CF3) and fluoro (-F) groups, influence the electronic properties. For instance, studies on trifluoromethoxy-substituted arenes show that the trifluoromethoxy group has strong electron-withdrawing inductive effects, which can be quantified through DFT. smolecule.com

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be derived. These descriptors help predict how the molecule will interact with other chemical species. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/2η.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red/yellow) around the fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms and potentially the trifluoromethyl group, indicating sites for nucleophilic attack. DFT has been effectively used to study the MEP of various fluorinated compounds to understand their intermolecular interactions. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Fluorinated Aromatic Compound.
ParameterValue (eV)Description
EHOMO-7.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.15Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)6.10Indicator of chemical stability and reactivity
Ionization Potential (I)7.25Energy required to remove an electron
Electron Affinity (A)1.15Energy released upon gaining an electron
Electronegativity (χ)4.20Ability to attract electrons
Chemical Hardness (η)3.05Resistance to change in electron configuration

Molecular Dynamics Simulations and Conformational Analysis

The flexibility of the isopropoxy group in this compound means the molecule can exist in various conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

In a study on 2-Fluoro-4-Hydroxy Benzoic Acid, researchers identified eight different conformers based on the orientation of the hydroxyl and carboxylic acid groups, with energy differences calculated to determine their relative stabilities. mdpi.com A similar approach for this compound would focus on the C-O-C-H dihedral angles of the isopropoxy moiety.

Molecular Dynamics (MD) Simulations: While quantum calculations explore static structures, MD simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms according to classical mechanics, MD can explore the conformational space, revealing how the molecule flexes, vibrates, and transitions between different conformations in various environments (e.g., in a solvent). For a molecule like this, MD would be useful to understand the flexibility of the isopropoxy side chain and how it might influence interactions with other molecules or surfaces. The development of molecular force fields is a prerequisite for such simulations. uq.edu.au

Table 2: Hypothetical Relative Energies of Conformers for this compound.
ConformerKey Dihedral Angle (Cring-O-C-H)Relative Energy (kJ/mol)Population at 298 K (%)
A (Global Minimum)180° (anti-periplanar)0.0075.3
B60° (gauche)3.5012.3
C-60° (gauche)3.5012.3
D (Transition State)0° (syn-periplanar)10.500.1

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate.

For this compound, this could involve studying its synthesis or its potential reactions, such as nucleophilic aromatic substitution. DFT calculations are used to locate the geometries of transition states and compute the activation energy barriers for each proposed step in a mechanism. scielo.br For example, computational studies on copper-catalyzed trifluoromethylation reactions have been used to analyze potential mechanisms and identify key intermediates and transition states, providing a deeper understanding of how the reaction proceeds. montclair.edu

A systematic search for transition states can be performed using various algorithms. researchgate.net Once located, the transition state structure provides a snapshot of the bond-breaking and bond-forming processes. The calculated activation energies can then be compared with experimental kinetic data to validate the proposed mechanism.

Computational Analysis of Structure-Property Relationships

Understanding the relationship between a molecule's structure and its macroscopic properties is a central goal of chemical research. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to build statistical models that correlate structural features with experimental data.

For this compound, computational analysis would focus on how the three key substituents—the fluoro, isopropoxy, and trifluoromethyl groups—collectively determine its physicochemical properties.

Lipophilicity: The trifluoromethyl group is known to significantly increase lipophilicity, a critical parameter for pharmaceutical and agrochemical compounds. The isopropoxy group also contributes to this property. QSAR models often use calculated descriptors like the logarithm of the partition coefficient (logP) to quantify this effect. nih.govnih.gov

Steric Effects: The isopropoxy group introduces steric bulk, which can affect how the molecule packs in a crystal lattice or binds to a biological target. smolecule.com

By calculating a large number of molecular descriptors (e.g., topological, electronic, steric) and correlating them with experimentally measured properties for a series of related compounds, a predictive QSPR model can be developed. Such models are valuable for designing new molecules with desired properties. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on environmental stewardship is driving the development of sustainable and green synthetic methodologies for producing complex molecules like 2-Fluoro-4-(isopropoxy)benzotrifluoride. Current research focuses on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

One promising approach is the adoption of flow chemistry . This technique offers precise control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage compared to traditional batch processes. For the synthesis of fluorinated aromatics, flow chemistry can facilitate the safe handling of potentially hazardous fluorinating agents and enable reactions that are difficult to scale up in conventional reactors.

Biocatalysis represents another significant frontier in green synthesis. The use of enzymes to catalyze specific steps in a synthetic pathway can lead to highly selective and efficient transformations under mild conditions, often in aqueous environments. While direct enzymatic synthesis of this compound is not yet established, research into enzymes capable of selective fluorination and etherification of aromatic rings could pave the way for future bio-based production routes.

Furthermore, the development of photocatalysis using visible light offers an energy-efficient and environmentally benign alternative to traditional thermal methods for promoting chemical reactions. This approach can be applied to various transformations relevant to the synthesis of fluorinated compounds.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, improved reaction control, higher yields, reduced waste.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.
Photocatalysis Energy efficiency, use of abundant light energy, mild reaction conditions.

Discovery of Novel Catalytic Systems for Fluorination and Functionalization

The development of new and more efficient catalytic systems is crucial for the selective and controlled synthesis of complex fluorinated molecules. Research in this area is focused on transition metal catalysis, organocatalysis, and photocatalysis to achieve previously challenging transformations.

Transition metal catalysis continues to be a dominant force in C-F bond formation and the functionalization of fluoroaromatics. Palladium- and copper-based catalysts are widely explored for cross-coupling reactions to introduce the isopropoxy group onto a fluorinated benzotrifluoride (B45747) core. Future research will likely focus on developing catalysts with higher turnover numbers, broader substrate scope, and the ability to operate under milder conditions.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative to metal-based systems. For the synthesis of compounds like this compound, organocatalysts could be employed for nucleophilic aromatic substitution reactions to introduce the isopropoxy group or for asymmetric fluorination reactions to create chiral centers if desired.

Photoredox catalysis has opened up new avenues for the functionalization of fluorinated compounds by enabling radical-based transformations under mild conditions. This approach could be utilized for the late-stage functionalization of the this compound scaffold, allowing for the introduction of additional functional groups and the rapid generation of diverse molecular architectures.

Expansion of Applications in Emerging Technologies and Targeted Material Design

The unique combination of a fluoro group, an isopropoxy group, and a trifluoromethyl group on a benzene (B151609) ring endows this compound with distinct physicochemical properties, making it a promising candidate for various advanced applications.

In the field of materials science , fluorinated compounds are highly valued for their thermal stability, chemical resistance, and unique electronic properties. Benzotrifluoride derivatives, in particular, are being investigated for their potential use in high-performance polymers, dielectrics, and optical materials. The presence of the isopropoxy group can further modulate properties such as solubility and processability.

A significant area of interest is the application of fluorinated aromatic compounds in liquid crystals . The introduction of fluorine atoms can significantly influence the mesomorphic behavior, dielectric anisotropy, and viscosity of liquid crystal materials, which are critical parameters for their use in display technologies. nih.gov The specific substitution pattern of this compound could lead to novel liquid crystalline materials with tailored properties for next-generation displays and photonic devices. researchgate.nettandfonline.com

Furthermore, the electronic nature of the trifluoromethyl group suggests potential applications in organic electronics , such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strategic placement of fluorine and isopropoxy substituents can be used to fine-tune the energy levels of organic semiconductors and improve device performance and stability.

Emerging TechnologyPotential Role of this compound
High-Performance Polymers Monomer or additive to enhance thermal and chemical stability.
Liquid Crystal Displays Core component of novel liquid crystal mixtures with tailored properties. nih.govresearchgate.net
Organic Electronics Building block for organic semiconductors with optimized energy levels.

Predictive Modeling and Data-Driven Discovery in Fluorine Chemistry

The integration of computational tools and data-driven approaches is revolutionizing the field of chemical research, enabling the accelerated discovery and design of new molecules with desired properties.

Predictive modeling , utilizing techniques such as Quantitative Structure-Activity Relationship (QSAR) and computational chemistry, can be employed to forecast the properties and potential applications of fluorinated compounds like this compound. nih.govtandfonline.com By building models based on existing data, researchers can screen virtual libraries of related compounds to identify candidates with optimal characteristics for specific applications, thereby reducing the need for extensive and costly experimental synthesis and testing.

Data-driven discovery , powered by machine learning and artificial intelligence, is becoming an invaluable tool in materials science and drug discovery. rsc.org These methods can analyze vast datasets of chemical structures and their associated properties to identify hidden patterns and correlations. rsc.orgacs.org In the context of fluorine chemistry, machine learning models can be trained to predict the outcomes of fluorination reactions, suggest optimal synthetic routes, and even design novel fluorinated molecules with specific electronic or physical properties. rsc.org The application of these computational approaches will undoubtedly accelerate the exploration of the chemical space around this compound and unlock its full potential in various technological domains. nih.gov

Computational ApproachApplication in Fluorine Chemistry
QSAR Modeling Predicting biological activity or physical properties of fluorinated compounds. nih.govtandfonline.com
Computational Chemistry Simulating molecular structures, properties, and reaction mechanisms. nih.gov
Machine Learning Predicting reaction outcomes, designing novel materials, and accelerating discovery. rsc.orgacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.